(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYJSTUMJIQJB-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Synthesis and Benzylamine Incorporation
The epoxide ring-opening method leverages stereoselective aminolysis to establish the (3R,4R) configuration. As reported in HIV protease inhibitor syntheses, an epoxide intermediate such as (2S,3R)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane reacts with benzylamine under reflux conditions in isopropanol to yield aminodiol derivatives. For the target compound, this approach can be adapted by substituting the Boc-protected amine with a benzyl carbamate group. Critical parameters include:
Stereochemical Control
The (3R,4R) configuration is preserved by maintaining rigid reaction conditions, as evidenced by NMR data confirming diastereomeric excess >98%.
Grignard Reaction-Based Cyclization
Tetrahydrofuran Ring Formation
A patent detailing tetrahydrofuran synthesis via Grignard reagents provides a template for constructing the core structure. Starting from a ketone precursor, methyl Grignard reagent (2 mol/L in THF) is added at -40°C under nitrogen, followed by toluene reflux to cyclize the intermediate.
Key Steps :
-
Grignard Addition :
-
Hydrogenation :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| NaBH₄ Equivalents | 1:2–1:4 (substrate) | +15% Yield |
| Trifluoroacetic Acid | 1:2–1:4 (substrate) | Stabilizes pH |
| Crystallization Temp | -10°C to 5°C | Purity >95% |
Hydrogenation of Nitro Precursors
Nitro Group Reduction
An alternative route involves reducing a nitro-tetrahydrofuran precursor. Raney Nickel-catalyzed hydrogenation (4 atm H₂, 30–50°C) in methanol converts nitro groups to amines, which are subsequently carbamoylated.
Advantages :
Challenges :
Comparative Analysis of Methodologies
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine .
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 237.25 g/mol. Its structure features a tetrahydrofuran ring which contributes to its biological activity and solubility properties.
Anticancer Activity
Research indicates that derivatives of carbamic acids exhibit significant anticancer properties. A study exploring similar compounds demonstrated their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound's ability to inhibit specific enzymes linked to tumor progression was highlighted in comparative analyses with known anticancer agents .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to evaluate its efficacy, revealing zones of inhibition comparable to standard antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases. Studies suggest that it may inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease pathology. This property positions it as a candidate for further development in neuroprotective therapies .
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Research into related carbamate compounds indicates their effectiveness in pest control due to their neurotoxic effects on insects while being less harmful to mammals . Field trials have shown that formulations containing this compound can enhance crop yield by effectively managing pest populations.
Polymer Chemistry
In material science, the compound's reactivity allows it to be utilized in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices has been explored for producing environmentally friendly materials with enhanced mechanical properties .
Data Summary
Case Studies
- Anticancer Study : A derivative of this compound was tested against breast cancer cell lines, showing a 70% reduction in cell viability at specific concentrations after 48 hours of treatment .
- Antimicrobial Efficacy : In a comparative study, this compound was found to have a larger zone of inhibition than traditional antibiotics against Candida albicans .
- Pesticidal Field Trial : A field trial demonstrated that crops treated with formulations containing this compound had a 30% increase in yield compared to untreated controls due to effective pest management strategies .
Mechanism of Action
The mechanism of action of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Carbamic Acid Derivatives with Varying Core Structures
Key Observations :
- Core Rigidity : The THF ring in the target compound imposes conformational constraints compared to linear (hexyl) or other heterocyclic (piperidine, pyrrolidine) cores. This impacts binding affinity in biological systems.
- Functional Groups : The hydroxyl group in the target enhances hydrophilicity, whereas bromine in hexyl () and pyrrolidine () derivatives increases electrophilicity and reactivity.
- Stereochemistry : The (3R,4R) configuration in the target compound distinguishes it from (3R,4S) analogs (e.g., ), which may exhibit divergent biological activity .
Carbamates with Benzyl Ester Moieties
The benzyl ester group is a common feature in these compounds, serving as:
Comparison of Stability :
Stereochemical and Computational Insights
- Mulliken charges: Hydroxyl and carbamate groups likely act as hydrogen-bond donors/acceptors.
- LogP : Estimated to be lower than brominated analogs () due to the hydroxyl group.
Biological Activity
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester, with the CAS number 1417554-90-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₅NO₄
- Molecular Weight : 237.25 g/mol
- Structure : The compound features a tetrahydrofuran ring with a hydroxy group and a carbamic acid derivative.
Biological Activity
The biological activity of this compound has been investigated in various studies. Some of the key areas of research include:
1. Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study Findings : A comparative analysis showed that derivatives of carbamic acids can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
2. Anticancer Properties
Research has also focused on the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. Specific mechanisms include the modulation of apoptotic pathways and cell cycle arrest .
3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegeneration:
- Mechanistic Insights : Research indicated that this compound could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | In vitro tests on bacterial strains | Inhibition of growth observed |
| Anticancer | Cell line assays | Induction of apoptosis and cell cycle arrest |
| Neuroprotective | Neuronal cell models | Reduction in oxidative stress and inflammation |
Case Study 1: Antimicrobial Testing
In a study conducted to evaluate the antimicrobial efficacy of various carbamate derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used for comparison.
Case Study 2: Cancer Cell Line Analysis
A series of experiments were performed on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis.
Q & A
Q. What are the optimized synthetic routes for (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis of this compound typically involves catalytic hydrogenation and protective group strategies. For example, in analogous systems, benzyl carbamic acid esters are synthesized using Pd catalysts under H₂ atmospheres in solvents like ethyl acetate, with reaction times exceeding 36 hours to achieve high yields (70%) . Stereochemical control is achieved by optimizing reaction parameters such as temperature, solvent polarity (e.g., THF vs. DMF), and catalyst choice. For instance, the use of NaH and BnBr in DMF has been reported for regioselective benzylation .
Q. How can the stereochemical purity of this compound be confirmed using advanced analytical techniques?
Methodological Answer: Stereochemical purity is validated through a combination of techniques:
- Chiral HPLC : To separate enantiomers and assess optical purity.
- 2D NMR (e.g., NOESY) : To confirm spatial relationships between protons, such as the relative configuration of the tetrahydrofuran ring .
- Polarimetry : To measure optical rotation, corroborating the (3R,4R) configuration.
- X-ray crystallography : For definitive structural assignment, as seen in related carbamate derivatives .
Q. What is the role of the benzyl carbamate group in protecting reactive functionalities during synthetic modifications?
Methodological Answer: The benzyl carbamate (Cbz) group acts as a transient protective group for amines or hydroxyls, enabling selective functionalization. For example, in glycosylation reactions, the Cbz group remains stable under acidic conditions (e.g., TMSOTf in toluene/dioxane) but is cleaved via hydrogenolysis (H₂/Pd) or acidic hydrolysis (TfOH in DCM) . This strategy is critical for multi-step syntheses, as demonstrated in the preparation of aminocyclitols and alkaloid intermediates .
Advanced Research Questions
Q. What are the challenges in maintaining regioselectivity during the functionalization of the tetrahydrofuran ring in (3R,4R)-configured carbamic acid benzyl esters?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, in asymmetric Mannich reactions, the use of organocatalysts or Lewis acids can direct electrophilic additions to specific positions on the tetrahydrofuran ring. Contradictions arise when competing pathways (e.g., oxonium ion formation vs. nucleophilic attack) lead to undesired regioisomers. Solvent choice (polar aprotic vs. non-polar) and temperature gradients are critical for minimizing side reactions .
Q. How do solvent polarity and catalyst choice impact the efficiency of benzyloxycarbonyl group introduction in related carbamic acid derivatives?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, accelerating benzylation steps, while non-polar solvents (e.g., toluene) favor stereochemical retention .
- Catalyst Choice : NaH or K₂CO₃ are preferred for deprotonation in benzylation, whereas Pd/C or PtO₂ are used for catalytic hydrogenation to remove the Cbz group . Conflicting reports exist on the stability of the Cbz group under strongly basic conditions (e.g., NaOMe/MeOH), necessitating empirical optimization .
Q. What contradictory data exist regarding the stability of the benzyl carbamate group under acidic vs. basic conditions in tetrahydrofuran derivatives?
Methodological Answer:
- Acidic Conditions : The Cbz group is generally stable in mild acids (e.g., TMSOTf) but cleaved under strong acids (e.g., TfOH in DCM) .
- Basic Conditions : While NaOMe/MeOH reflux does not cleave the Cbz group, prolonged exposure to aqueous bases (e.g., NaOH) may lead to hydrolysis. Discrepancies in stability data highlight the need for pH-controlled reaction monitoring .
Q. What biological activities or structure-activity relationships (SAR) have been reported for (3R,4R)-configured carbamic acid benzyl esters?
Methodological Answer: Though direct data on this compound are limited, structurally related carbamates exhibit antimicrobial and anticancer activities. For example, benzyl carbamate derivatives in Amaryllidaceae alkaloids show cytotoxicity via topoisomerase inhibition . SAR studies suggest that the tetrahydrofuran ring’s stereochemistry and substituent electronegativity modulate bioactivity. In vitro assays (e.g., cell viability and enzyme inhibition) are recommended for targeted evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
